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molecular formula C12H9NO2 B162062 2-(Pyridin-3-yl)benzoic acid CAS No. 134363-45-4

2-(Pyridin-3-yl)benzoic acid

Cat. No. B162062
M. Wt: 199.2 g/mol
InChI Key: DRGNPLUCFXKUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338426B2

Procedure details

A 250 mL, round-bottomed flask under a positive pressure of nitrogen was equipped with a magnetic stirrer and charged with anhydrous DMF (70 mL) followed by 2-[4-(4-amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide (3.5 g, 9.1 mmol), 2-pyridin-3-yl-benzoic acid (1.9 g, 9.5 mmol), HATU (3.8 g, 10.0 mmol) and DIPEA (1.3 g, 10.0 mmol). The resulting brown colored reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was then concentrated on the rotary evaporator to yield an oil. To this oil was added, dichloromethane (100 mL) and 1N NaOH (50 mL). The biphasic solution was stirred for 0.5 h after which phases were separated. The aqueous layer was extracted with dichloromethane (2×25 mL). The organic layers were pooled, dried over anhydrous sodium sulfate, filtered and concentrated to yield a viscous brown oil. The oil was taken in ethanol (100 mL) and heated to ˜60° C. in a water bath for 1 h. The resulting mixture was diluted with MTBE (added with magnetic stirring in 25 mL portions, total 125 mL). The resulting suspension was stirred at 0° C. (ice/water bath) for 2 h. The product was collected by filtration through a medium porosity glass frit, washed with a mixture of EtOH/MTBE (1:1.25, 22.5 mL×2) and the filter-cake dried thoroughly under house vacuum to yield the title compound as an off-white solid.
Name
2-[4-(4-amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3.8 g
Type
reactant
Reaction Step Four
Name
Quantity
1.3 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Quantity
25 mL
Type
solvent
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11]([CH:14]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:15]([N:17]([CH2:20][CH3:21])[CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]2)=[C:4]([F:28])[CH:3]=1.[N:29]1[CH:34]=[CH:33][CH:32]=[C:31]([C:35]2[CH:43]=[CH:42][CH:41]=[CH:40][C:36]=2[C:37](O)=[O:38])[CH:30]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[OH-].[Na+]>C(O)C.CC(OC)(C)C.ClCCl.CN(C=O)C>[CH2:20]([N:17]([CH2:18][CH3:19])[C:15]([CH:14]([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)[N:11]1[CH2:12][CH2:13][N:8]([C:5]2[CH:6]=[CH:7][C:2]([NH:1][C:37](=[O:38])[C:36]3[CH:40]=[CH:41][CH:42]=[CH:43][C:35]=3[C:31]3[CH:30]=[N:29][CH:34]=[CH:33][CH:32]=3)=[CH:3][C:4]=2[F:28])[CH2:9][CH2:10]1)=[O:16])[CH3:21] |f:2.3,5.6|

Inputs

Step One
Name
2-[4-(4-amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide
Quantity
3.5 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)N1CCN(CC1)C(C(=O)N(CC)CC)C1=CC=CC=C1)F
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1=C(C(=O)O)C=CC=C1
Step Four
Name
Quantity
3.8 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Five
Name
Quantity
1.3 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Ten
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown colored reaction mixture was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL, round-bottomed flask under a positive pressure of nitrogen was equipped with a magnetic stirrer
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield an oil
ADDITION
Type
ADDITION
Details
To this oil was added
STIRRING
Type
STIRRING
Details
The biphasic solution was stirred for 0.5 h after which phases
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a viscous brown oil
TEMPERATURE
Type
TEMPERATURE
Details
heated to ˜60° C. in a water bath for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration through a medium porosity glass frit
WASH
Type
WASH
Details
washed with a mixture of EtOH/MTBE (1:1.25, 22.5 mL×2)
CUSTOM
Type
CUSTOM
Details
the filter-cake dried thoroughly under house vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)N(C(=O)C(N1CCN(CC1)C1=C(C=C(C=C1)NC(C1=C(C=CC=C1)C=1C=NC=CC1)=O)F)C1=CC=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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